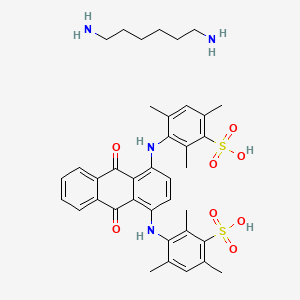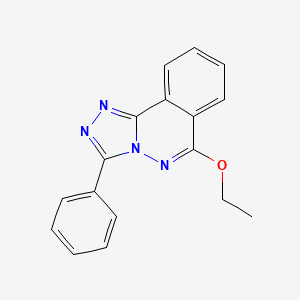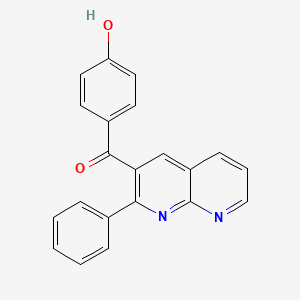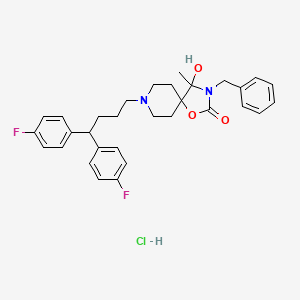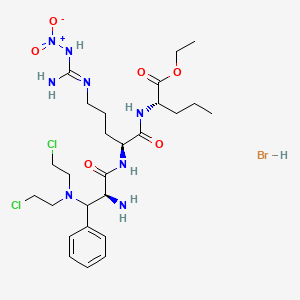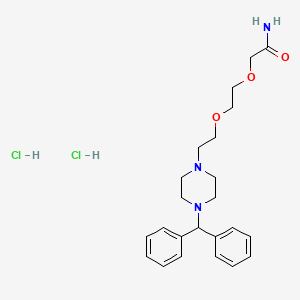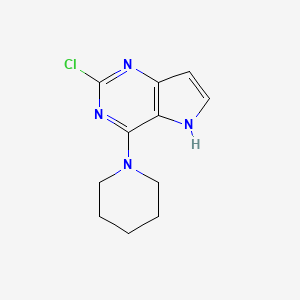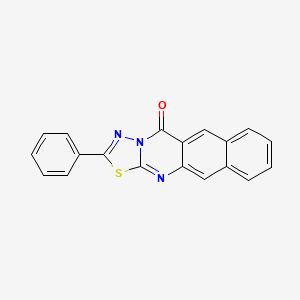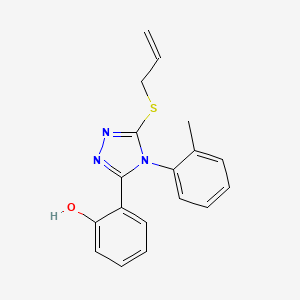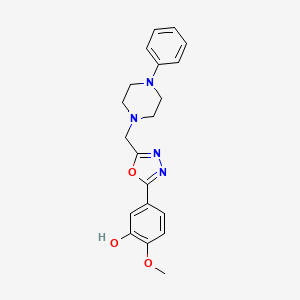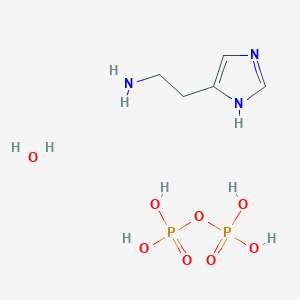
1,3-Diethylbenzimidazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethylbenzimidazolium is a nitrogen-containing heterocyclic compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their wide range of biological and chemical applications The structure of this compound consists of a benzimidazole ring with ethyl groups attached to the nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diethylbenzimidazolium can be synthesized through the alkylation of benzimidazole with ethyl halides in the presence of a base. A common method involves the reaction of benzimidazole with ethyl iodide in the presence of sodium hydroxide (NaOH) as a base. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethylbenzimidazolium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Complexation Reactions: This compound can form complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or functionalized benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the benzimidazole ring.
Aplicaciones Científicas De Investigación
1,3-Diethylbenzimidazolium has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Materials Science: This compound-based materials are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their unique photophysical properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1,3-Diethylbenzimidazolium depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of target enzymes or receptors. For example, it can act as an inhibitor of viral proteases, thereby preventing viral replication . In catalysis, the compound forms stable complexes with metal ions, which facilitate various chemical transformations through coordination and activation of substrates .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylbenzimidazolium: Similar to 1,3-Diethylbenzimidazolium but with methyl groups instead of ethyl groups. It has similar chemical properties but may exhibit different reactivity and applications.
1,3-Dibenzylbenzimidazolium: Contains benzyl groups instead of ethyl groups.
1,3-Diethylimidazolium: Lacks the fused benzene ring present in benzimidazole.
Uniqueness
This compound is unique due to its specific combination of ethyl groups and the benzimidazole ring. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and catalysis. Its ability to form stable complexes with metal ions and participate in various chemical reactions further enhances its versatility and utility in scientific research .
Propiedades
Número CAS |
87963-20-0 |
|---|---|
Fórmula molecular |
C11H15N2+ |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
1,3-diethylbenzimidazol-3-ium |
InChI |
InChI=1S/C11H15N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3/q+1 |
Clave InChI |
WKDUSFAYYAZRTO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=[N+](C2=CC=CC=C21)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



